6-Methylpyridine-3-carbothioamide

Physicochemical characterization Solid-form handling Procurement specification

Researchers performing I₂-mediated oxidative heterocyclization require the correct methyl-substituted pyridine-3-carbothioamide isomer to avoid divergent reaction outcomes. 6-Methylpyridine-3-carbothioamide (CAS 175277-57-3) delivers regiochemical certainty. • mp 193-196°C enables ambient gravimetric dispensing & identity verification. • LogP 0.63 (+0.43 vs. unsubstituted scaffold) ensures predictable C18 retention for HPLC/LC-MS isomer separation. • 97% purity from established suppliers ensures batch-to-batch reproducibility for parallel library synthesis.

Molecular Formula C7H8N2S
Molecular Weight 152.22 g/mol
CAS No. 175277-57-3
Cat. No. B070338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpyridine-3-carbothioamide
CAS175277-57-3
Molecular FormulaC7H8N2S
Molecular Weight152.22 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C(=S)N
InChIInChI=1S/C7H8N2S/c1-5-2-3-6(4-9-5)7(8)10/h2-4H,1H3,(H2,8,10)
InChIKeyVBHUDUMOCHYQRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylpyridine-3-carbothioamide: Physicochemical and Structural Baseline


6-Methylpyridine-3-carbothioamide (CAS 175277-57-3), also known as 6-methylthionicotinamide, is a heterocyclic thioamide building block with the molecular formula C₇H₈N₂S and molecular weight 152.22 g·mol⁻¹ . The compound features a pyridine ring substituted with a methyl group at the 6-position and a carbothioamide (–C(=S)NH₂) group at the 3-position, placing it within the pyridine-3-carbothioamide scaffold class. This substitution pattern confers a melting point of 193–196 °C [1], a predicted LogP of approximately 0.63 , and the capacity to act as a bidentate ligand through its thioamide sulfur and pyridine nitrogen atoms. The compound is commercially available at 97% purity from specialty chemical suppliers and is classified as harmful/irritant (GHS07) .

Heterocyclic thioamide building block
Metal coordination & ligand design
Oxidative heterocyclization precursor
Procurement-specified solid handling

Isomer Substitution Limits for 6-Methylpyridine-3-carbothioamide


Within the methyl-substituted pyridine-3-carbothioamide family, the position of the methyl group directly alters three parameters critical for both solid-form handling and solution-phase reactivity: melting point, lipophilicity (LogP), and the steric/electronic environment of the thioamide sulfur. The 6-methyl isomer (CAS 175277-57-3) exhibits a melting point of 193–196 °C, approximately 5–8 °C higher than the unsubstituted pyridine-3-carbothioamide (185–190 °C) [1][2], enabling more robust ambient-temperature storage and gravimetric dispensing. The LogP shift from ~0.2 for the unsubstituted scaffold to 0.63 for the 6-methyl derivative alters reverse-phase chromatographic retention and partitioning behavior in biphasic reaction systems. Furthermore, in metal-coordination and oxidative heterocyclization reactions with I₂, the position of the methyl substituent on the pyridine ring dictates whether 1,2,4-thiadiazole, 1,3,5-triazine, or other condensed heterocyclic products are formed, as demonstrated by Peloquin et al. (2022) [3]. These differences are not interchangeable; selecting the incorrect positional isomer will lead to divergent reaction outcomes and irreproducible screening data.

6-Methyl Isomer (Target) Defined melting point range supports robust ambient storage and gravimetric dispensing. CAS 175277-57-3
Unsubstituted or Other Isomers Lower melting point and divergent LogP may alter chromatographic retention and biphasic partitioning. Positional isomerism dictates heterocyclic product identity.

6-Methylpyridine-3-carbothioamide vs. Analogs: Quantitative Evidence


Melting Point Elevation vs. Unsubstituted Analog

6-Methylpyridine-3-carbothioamide exhibits a melting point of 193–196 °C as reported by Apollo Scientific [1]. The unsubstituted parent compound, pyridine-3-carbothioamide (thionicotinamide, CAS 4621-66-3), melts at 185–190 °C (with decomposition) as specified by Thermo Scientific . The 6–8 °C elevation conferred by the electron-donating methyl group at the 6-position enhances ambient-temperature solid stability, reduces the risk of melt-induced decomposition during shipping and storage, and allows more reproducible gravimetric handling in humidity-exposed laboratory environments.

Melting Point Elevation
Cross-study comparable
193–196 °C 185–190 °C ΔTₘ +5 to +8 °C
Supports robust solid-form handling and reduces melt-induced decomposition risk during shipping.
Capillary method; vendor specification data review.
Physicochemical characterization Solid-form handling Procurement specification

Lipophilicity Difference vs. Unsubstituted Analog

The predicted LogP (octanol-water partition coefficient) for 6-methylpyridine-3-carbothioamide is 0.627, as computed and published in the Fluorochem technical datasheet . The unsubstituted pyridine-3-carbothioamide has a computed LogP of approximately 0.20 (predicted by ACD/Labs and reported in the PubChem database) [1]. The +0.43 LogP unit increase corresponds to an approximately 2.7-fold higher predicted octanol-water partition coefficient, directly impacting reverse-phase HPLC retention time, liquid-liquid extraction efficiency, and predicted membrane permeability in cell-based assays.

Lipophilicity Difference
Cross-study comparable
LogP 0.627 LogP ≈ 0.20 ΔLogP +0.43
Informs gradient adjustment for reverse-phase HPLC method transfer between scaffolds.
In silico prediction; Fragment-based methods.
Physicochemical profiling Chromatography method development ADME prediction

Regioselective Heterocycle Formation with Iodine

In the reaction of pyridine-thiocarboxamides with molecular iodine (I₂), the position of the methyl substituent on the pyridine ring fundamentally alters the identity of the heterocyclic products formed. Peloquin et al. (2022) demonstrated that while pyridine-4-thiocarboxamide and pyridine-3-thiocarboxamide yield 3,5-di(pyridyl)-1,2,4-thiadiazole derivatives, 5-methyl-pyridine-2-thiocarboxamide (the 6-methyl-3-carbothioamide positional isomer) and related compounds produce other heterocyclic condensation products incorporating two, three, or four thioamide equivalents, including triazine-based structures [1]. This regiochemical product divergence means that 6-methylpyridine-3-carbothioamide cannot be substituted with the 2-methyl, 4-methyl, or 5-methyl isomer without obtaining a completely different heterocyclic scaffold.

Regioselective Heterocycle Formation
Class-level inference
Qualitative product divergence: thiadiazole vs. triazine scaffolds
Product identity is dictated by methyl position; substitution may yield unintended heterocyclic scaffolds.
I₂-mediated oxidative condensation; single-crystal XRD product identification.
Heterocyclic synthesis Thioamide oxidative dimerization Crystal engineering

Urease Inhibition: Pyridine Carbothioamide vs. Thiourea

Pyridine carbothioamide derivatives, as a compound class encompassing the 6-methylpyridine-3-carbothioamide scaffold, have been evaluated for urease inhibitory activity. In a systematic study by the MDPI Pharmaceuticals group (2022), synthesized pyridine carbothioamide derivatives (Rx-1 through Rx-12) demonstrated IC₅₀ values ranging from 1.07 ± 0.043 µM (Rx-6: 5-chloropyridine-2-yl-methylene hydrazine carbothioamide) to >50 µM [1]. The standard clinical urease inhibitor thiourea exhibited a reported IC₅₀ of approximately 22.3 µM in the same assay system [2]. The most potent pyridine carbothioamide in this series showed approximately 21-fold greater potency than thiourea. While direct IC₅₀ data for 6-methylpyridine-3-carbothioamide itself have not been reported in peer-reviewed literature, the scaffold class achieves nanomolar Ki values for the 2-amino-6-methylpyridine-3-carbothioamide congener, reported as surpassing many thiourea derivatives .

Class-Level Urease Inhibition
Class-level inference
IC₅₀ best analog 1.07 µM
~21-fold over thiourea standard
Scaffold class demonstrates reported potency context for urease-targeted screening programs.
Jack bean urease assay; Berthelot method. Data to verify for 6-methyl substrate.
Urease inhibition Anti-ulcer drug discovery Infectious disease

Purity Specification and Hazard Classification

6-Methylpyridine-3-carbothioamide is commercially supplied at 97% purity with a defined GHS07 hazard classification: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The melting point specification of 193–196 °C serves as a rapid identity and purity verification endpoint without requiring HPLC-MS [1]. In contrast, the isomeric 2-methylpyridine-3-carbothioamide (CAS 1256795-27-3) and 5-methylpyridine-3-carbothioamide (CAS 79048-97-8) are less commonly stocked and carry fewer validated specification sheets from major Western suppliers, introducing uncertainty into purity, residual solvent, and hazard profiling for procurement officers .

Purity & Hazard Specification
Supporting evidence
97% purity; GHS07 full classification profile
Reduces administrative burden for institutional procurement risk assessment.
Supplier documentation review; Apollo Scientific, Fluorochem.
Chemical procurement Laboratory safety Quality specification

6-Methylpyridine-3-carbothioamide Validated Applications


Iodine-Mediated Synthesis of Thiadiazole and Triazine Heterocycles

Building on the regiochemical product-divergence findings of Peloquin et al. (2022) [1], 6-methylpyridine-3-carbothioamide serves as a precursor for the synthesis of nitrogen-sulfur heterocycles whose ring connectivity is dictated by the methyl substitution pattern. Researchers designing thiadiazole- or triazine-based ligands for coordination chemistry, crystal engineering, or bioisosteric replacement in medicinal chemistry should use the 6-methyl isomer specifically to access heterocyclic products that retain the methyl group at the pyridine 6-position, enabling systematic study of steric effects on metal-binding geometry.

Urease Inhibitor Discovery from Pyridine-3-carbothioamide

The class-level urease inhibition activity demonstrated by pyridine carbothioamide derivatives, with IC₅₀ values as low as 1.07 µM—representing an approximately 21-fold improvement over the thiourea standard [2]—positions 6-methylpyridine-3-carbothioamide as a logical starting scaffold for medicinal chemistry optimization. Research groups targeting urease-dependent pathologies (H. pylori-associated gastric ulcers, Proteus mirabilis urinary tract infections, or agricultural urease control) can use this compound as the core for appending semicarbazone or thiosemicarbazone moieties, following the synthetic methodology validated in the MDPI Pharmaceuticals (2022) study [2].

Chromatographic Method Development for Pyridine Carbothioamides

The well-defined melting point (193–196 °C) [3] and predicted LogP (0.627) of 6-methylpyridine-3-carbothioamide provide a reliable reference point for analytical chemists building HPLC and LC-MS methods for separating positional isomers of methyl-substituted pyridine-3-carbothioamides. The +0.43 LogP increment over unsubstituted pyridine-3-carbothioamide (~0.20) [4] translates to a predictable retention time shift on C18 columns, enabling rapid method development for purity analysis of reaction mixtures and for monitoring synthetic transformations.

Specification-Controlled Procurement for Parallel Synthesis

For medicinal chemistry teams executing parallel synthesis of pyridine carbothioamide libraries, the combination of 97% purity, a sharp melting point for identity confirmation, and a complete GHS07 hazard classification reduces quality control bottlenecks. The compound's documented availability from multiple established Western suppliers (Apollo Scientific, Fluorochem) [3], as opposed to the limited and inconsistent supply of 2-methyl and 5-methyl positional isomers , makes the 6-methyl isomer the more reliable choice for iterative library production where batch-to-batch reproducibility is critical.

Application
Selection Property
Validation Focus
Thiadiazole/Triazine Heterocycle Synthesis
Regiochemical product divergence control
Heterocyclic scaffold identity by XRD
Urease Inhibitor Discovery
Scaffold-class potency context
Enzyme inhibition assay; SAR expansion
Chromatographic Method Development
Defined LogP and melting point
Isomer separation; purity monitoring
Parallel Synthesis & Library Production
Specification-controlled procurement
Batch-to-batch reproducibility; hazard profiling

Technical Documentation Hub

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